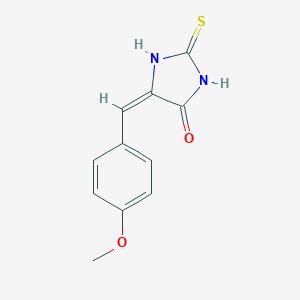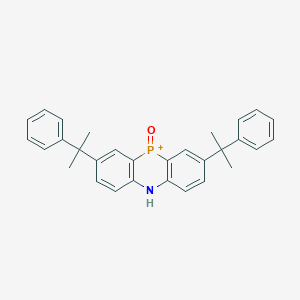![molecular formula C22H19NO2 B420809 2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B420809.png)
2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core substituted with a 4-butyl-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the use of acryloyl benzamides as key substrates. These substrates undergo radical cascade reactions with various radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions are often mild and efficient, aiming to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an electron-withdrawing group in polymer chemistry, influencing the electronic properties of the resulting materials . In biological systems, it can interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: Shares a similar core structure but lacks the 4-butyl-phenyl substitution.
N-isoindoline-1,3-diones: These compounds have diverse substitution patterns and are studied for their chemical reactivity and biological applications.
4-benzylideneisoquinoline-1,3-diones: These analogs are investigated for their potential as tyrosyl DNA phosphodiesterase inhibitors.
Uniqueness
2-(4-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing novel materials and exploring new chemical reactivities.
Propiedades
Fórmula molecular |
C22H19NO2 |
|---|---|
Peso molecular |
329.4g/mol |
Nombre IUPAC |
2-(4-butylphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H19NO2/c1-2-3-6-15-11-13-17(14-12-15)23-21(24)18-9-4-7-16-8-5-10-19(20(16)18)22(23)25/h4-5,7-14H,2-3,6H2,1H3 |
Clave InChI |
YSJZEMCKEKBFPT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
SMILES canónico |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B420731.png)



![Diethyl 2,3-bis[(2,4-dichlorobenzoyl)oxy]succinate](/img/structure/B420740.png)


![N-methyl-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B420743.png)
![3,4,5,6-Tetrafluoro-9-methyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-yl 4-nitrobenzoate](/img/structure/B420747.png)

![3-[(2-Chloro-2-phenylethyl)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B420750.png)

![ethyl N-[(2-oxo-2H-chromen-4-yl)oxy]ethanimidoate](/img/structure/B420753.png)
